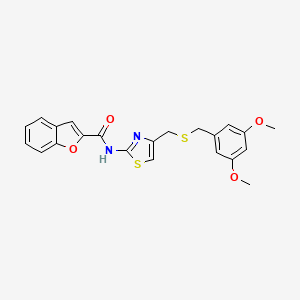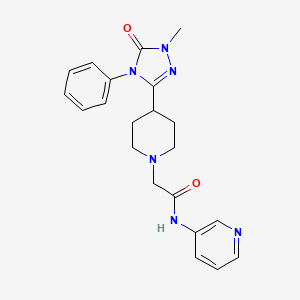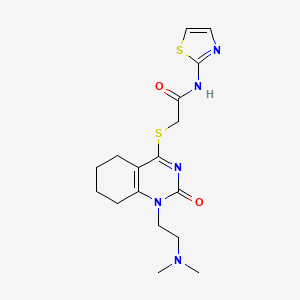
4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The exact mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide in lab experiments is its potent biological activity, which allows for the investigation of its therapeutic potential. However, a limitation of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide. One area of interest is the investigation of its potential as a therapeutic agent for other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies could explore the molecular mechanisms underlying its anticancer activity and identify potential drug targets for cancer therapy. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound to facilitate its widespread use in scientific research.
Synthesemethoden
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide involves the reaction of 3-amino-6-acetamidopyridazine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with butanoyl chloride and thiourea to yield the final product.
Wissenschaftliche Forschungsanwendungen
Several studies have investigated the potential therapeutic applications of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide. One study showed that this compound has potent anti-inflammatory activity, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another study demonstrated that this compound has anticancer activity against human breast cancer cells, suggesting that it could be used as a potential chemotherapeutic agent.
Eigenschaften
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(5-chloro-2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-11(23)19-15-7-8-17(22-21-15)26-9-3-4-16(24)20-13-10-12(18)5-6-14(13)25-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMSORGKTPLCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)
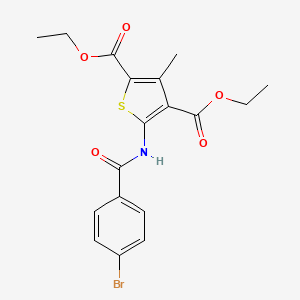
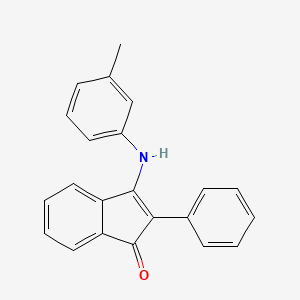
![9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2652929.png)
![methyl 2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2652930.png)

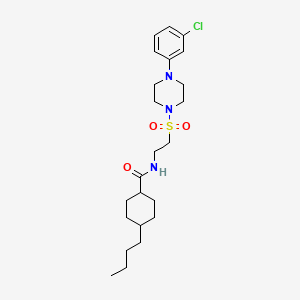
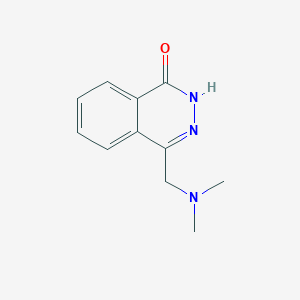
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B2652935.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)
